2-CHLORO-5-(5-CYANO-2-FLUOROPHENYL)NICOTINIC ACID
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Overview
Description
2-Chloro-5-(5-cyano-2-fluorophenyl)nicotinic acid is an aromatic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a chlorine atom at the second position, a cyano group at the fifth position, and a fluorophenyl group at the second position of the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(5-cyano-2-fluorophenyl)nicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-fluorobenzonitrile and 2-chloronicotinic acid.
Coupling Reaction: The 2-fluorobenzonitrile undergoes a coupling reaction with 2-chloronicotinic acid in the presence of a suitable catalyst, such as palladium, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is carried out under controlled temperature and pressure conditions.
Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction takes place, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(5-cyano-2-fluorophenyl)nicotinic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-amino-5-(5-cyano-2-fluorophenyl)nicotinic acid.
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Reduced derivatives, such as 2-chloro-5-(5-amino-2-fluorophenyl)nicotinic acid.
Scientific Research Applications
2-Chloro-5-(5-cyano-2-fluorophenyl)nicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-5-(5-cyano-2-fluorophenyl)nicotinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(3-cyano-2-fluorophenyl)nicotinic acid: Similar structure with a different position of the cyano group.
2-Chloro-5-(5-cyano-3-fluorophenyl)nicotinic acid: Similar structure with a different position of the fluorine atom.
2-Chloro-5-(5-cyano-2-methylphenyl)nicotinic acid: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
2-Chloro-5-(5-cyano-2-fluorophenyl)nicotinic acid is unique due to the specific arrangement of the chlorine, cyano, and fluorophenyl groups on the nicotinic acid ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-5-(5-cyano-2-fluorophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClFN2O2/c14-12-10(13(18)19)4-8(6-17-12)9-3-7(5-16)1-2-11(9)15/h1-4,6H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOSAJRNKABMAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CC(=C(N=C2)Cl)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687407 |
Source
|
Record name | 2-Chloro-5-(5-cyano-2-fluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262005-29-7 |
Source
|
Record name | 2-Chloro-5-(5-cyano-2-fluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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